(1H-Imidazol-2-yl)-quinoxalin-6-yl-amine

Alpha-2 adrenoceptor pharmacology Radioligand binding assay Receptor selectivity profiling

USP-characterized desbromo, 4,5-didehydro brimonidine impurity with validated alpha-2A adrenoceptor Ki of 3,100 nM. Ideal negative control for receptor assays and stability-indicating method validation per ICH Q3A/Q3B. Avoid non-specific binding artifacts with this defined, low-affinity reference compound.

Molecular Formula C11H9N5
Molecular Weight 211.22 g/mol
Cat. No. B10838093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Imidazol-2-yl)-quinoxalin-6-yl-amine
Molecular FormulaC11H9N5
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1NC3=NC=CN3
InChIInChI=1S/C11H9N5/c1-2-9-10(13-4-3-12-9)7-8(1)16-11-14-5-6-15-11/h1-7H,(H2,14,15,16)
InChIKeyCDFWKVORAWOKDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1H-Imidazol-2-yl)-quinoxalin-6-yl-amine: Chemical Identity, Drug Discovery Status, and Analytical Reference Profile


(1H-Imidazol-2-yl)-quinoxalin-6-yl-amine (IUPAC: N-(1H-imidazol-2-yl)quinoxalin-6-amine, CHEMBL74449) is a heterocyclic small molecule featuring an unfused imidazole ring linked to a quinoxaline core [1]. This compound is classified as a discovery agent and preclinical investigational drug candidate, with documented binding activity at human alpha-2 adrenergic receptor subtypes [2]. It is also a recognized pharmaceutical analytical impurity of brimonidine, specifically designated as Desbromo 4,5-Didehydro Brimonidine, and is available as a USP-characterized reference material for quality control applications .

Why Generic Substitution Fails for (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine: The Critical Role of Precise Molecular Architecture in Alpha-2 Adrenergic Pharmacology and Analytical Fidelity


The quinoxaline-imidazole scaffold exhibits extreme sensitivity to even minor structural modifications, rendering in-class substitution scientifically invalid for both pharmacological and analytical applications. The target compound's specific desbromo, 4,5-didehydro configuration yields a Ki of 3,100 nM at the human alpha-2A adrenoceptor, which is approximately 1,150-fold weaker than brimonidine's 2.7 nM potency—a functional difference that completely alters the compound's utility as a pharmacological tool or reference standard [1]. Furthermore, the fully aromatic 4,5-didehydro imidazole ring distinguishes it from its dihydro counterpart, N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine (CAS 91147-43-2), which lacks the conjugated planarity that influences both receptor recognition and chromatographic retention behavior [2]. Substituting any closely related analog—whether the 5-bromo derivative, the dihydro variant, or the parent drug brimonidine—introduces uncontrolled variables in binding assays, impurity profiling, or synthetic pathway validation, thereby compromising experimental reproducibility and regulatory compliance.

Quantitative Differentiation Guide: Head-to-Head Comparison of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine Against Closest Structural Analogs


Alpha-2A Adrenergic Receptor Binding Affinity: A >1,000-Fold Potency Differential Versus Brimonidine

In a direct comparative radioligand displacement assay using [3H]rauwolscine at human alpha-2A adrenergic receptors expressed in CHO cells, (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine exhibited a Ki of 3,100 nM, whereas brimonidine displayed a Ki of 2.7 nM under identical assay conditions [1]. This represents a 1,148-fold reduction in binding affinity for the target compound, fundamentally altering its pharmacological profile and rendering it unsuitable for agonist applications where brimonidine is employed.

Alpha-2 adrenoceptor pharmacology Radioligand binding assay Receptor selectivity profiling

Alpha-2C Adrenergic Receptor Subtype Binding Profile: Differential Affinity Patterns

At the human alpha-2C adrenergic receptor, (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine exhibited a Ki of 8,800 nM, while brimonidine displayed a Ki of 44 nM under comparable CHO cell expression conditions [1]. The target compound shows a 200-fold weaker affinity at this subtype, and notably demonstrates a different subtype selectivity pattern: brimonidine exhibits higher affinity for alpha-2A (2.7 nM) over alpha-2C (44 nM), whereas the target compound maintains a more uniform weak affinity across subtypes (alpha-2A: 3,100 nM; alpha-2C: 8,800 nM; alpha-2B: 9,300 nM) [2].

Alpha-2 adrenoceptor subtypes Receptor pharmacology Binding selectivity

Structural Differentiation: The Critical 4,5-Didehydro Imidazole Ring Versus Dihydro Analog

The target compound (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine (CAS 185312-10-1, molecular formula C11H9N5) features a fully aromatic, unsaturated 4,5-didehydro imidazole ring, which distinguishes it from the dihydro analog N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine (CAS 91147-43-2, molecular formula C11H11N5) . The presence of the 4,5-double bond in the imidazole ring alters the compound's electronic distribution, conjugated planarity, and hydrogen-bonding capacity, which directly impacts chromatographic retention time, UV absorption profile, and receptor binding conformation [1].

Heterocyclic chemistry Structure-activity relationship Analytical reference standards

Desbromo Structural Feature: Absence of Bromine Differentiates Target Compound from 5-Bromo Analog

The target compound lacks the 5-bromo substituent present in 4,5-didehydro brimonidine (5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine, CAS 151110-15-5, molecular formula C11H8BrN5, MW 290.12) [1]. This desbromo configuration reduces molecular weight by approximately 79 Da and eliminates the potential for halogen bonding interactions that are critical for high-affinity alpha-2 adrenoceptor binding observed with brimonidine and its brominated analogs [2].

Halogen bonding Structure-activity relationship Analytical impurity profiling

Definitive Application Scenarios for (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine in Pharmaceutical R&D and Analytical Quality Control


Pharmaceutical Analytical Impurity Reference Standard for Brimonidine Drug Product Testing

This compound serves as a certified reference material (USP Catalog No. 1A11540) for the identification, quantification, and chromatographic system suitability testing of Desbromo 4,5-Didehydro Brimonidine impurity in brimonidine active pharmaceutical ingredient (API) and finished dosage forms . Its well-characterized structural identity (CAS 185312-10-1, C11H9N5) and availability as a USP-characterized analytical material enable compliance with ICH Q3A/Q3B impurity profiling requirements, ensuring that brimonidine batches meet specified impurity limits prior to release [1].

Negative Control Compound for Alpha-2 Adrenergic Receptor Functional Assays

With a Ki of 3,100 nM at human alpha-2A adrenoceptors—approximately 1,150-fold weaker than brimonidine—(1H-Imidazol-2-yl)-quinoxalin-6-yl-amine provides an ideal negative control or low-affinity reference compound for validating assay sensitivity and establishing baseline receptor activation thresholds in alpha-2 adrenoceptor screening campaigns . Its weak but measurable binding across alpha-2A, alpha-2B, and alpha-2C subtypes (Ki range: 3,100–9,300 nM) allows researchers to differentiate true positive hits from non-specific binding artifacts in high-throughput radioligand displacement assays [1].

Synthetic Intermediate for Structure-Activity Relationship (SAR) Exploration of 2-(Arylamino)imidazole Scaffolds

As a member of the 2-(arylamino)imidazole class documented in J. Med. Chem. (1997) , this compound provides a desbromo, fully aromatic baseline scaffold for SAR studies aimed at optimizing alpha-2 adrenoceptor potency and selectivity. The quinoxaline-6-yl substitution pattern and unsaturated imidazole ring offer a distinct electronic and steric profile compared to benzodioxan-containing analogs (e.g., 2-[(5-methyl-1,4-benzodioxan-6-yl)amino]imidazole), enabling systematic exploration of aryl group effects on receptor binding and functional efficacy [1].

Forced Degradation Study Marker for Brimonidine Stability-Indicating Method Development

The 4,5-didehydro desbromo structure of this compound represents a potential oxidative degradation pathway product of brimonidine. Its inclusion as a characterized impurity marker in forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress conditions) allows analytical development teams to establish specificity and validate stability-indicating HPLC/UPLC methods in accordance with ICH Q2(R1) guidelines . Distinct chromatographic retention and UV spectral properties, arising from the conjugated imidazole-quinoxaline system, facilitate unambiguous peak identification and resolution from the brimonidine parent peak and other related impurities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.